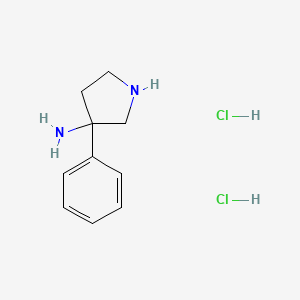

3-Phenylpyrrolidin-3-amine dihydrochloride

Description

3-Phenylpyrrolidin-3-amine dihydrochloride is a pyrrolidine derivative featuring a phenyl group at the 3-position of the pyrrolidine ring and exists as a dihydrochloride salt. The dihydrochloride form enhances its aqueous solubility and stability, making it suitable for pharmaceutical and chemical research.

Properties

IUPAC Name |

3-phenylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c11-10(6-7-12-8-10)9-4-2-1-3-5-9;;/h1-5,12H,6-8,11H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDZCZSHIQMIOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C2=CC=CC=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138226-86-3 | |

| Record name | 3-phenylpyrrolidin-3-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One classical method for the preparation of five-membered heterocycles like pyrrolidine is the 1,3-dipolar cycloaddition between a 1,3-dipole (such as a nitrone, an azide, or an azomethine ylide) and a dipolarophile (typically an olefin) . The regio- and stereoselectivity of the reaction are influenced by the choice of dipole and dipolarophile .

Industrial Production Methods

Industrial production methods for 3-Phenylpyrrolidin-3-amine dihydrochloride are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3-Phenylpyrrolidin-3-amine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce primary or secondary amines .

Scientific Research Applications

3-Phenylpyrrolidin-3-amine dihydrochloride has several scientific research applications, including:

Asymmetric Synthesis: The compound can be used as a catalyst or auxiliary in asymmetric synthesis reactions, producing one enantiomer of a molecule in greater quantity than the other.

Ligand Design: It can serve as a ligand in coordination chemistry, where its stereochemistry influences the properties of the resulting coordination complexes.

Medicinal Chemistry:

Mechanism of Action

The mechanism of action of 3-Phenylpyrrolidin-3-amine dihydrochloride involves its interaction with molecular targets and pathways. The pyrrolidine ring’s stereogenicity and spatial orientation of substituents can lead to different biological profiles due to varying binding modes to enantioselective proteins . Molecular docking studies have shown that the interaction with specific proteins, such as Akt, may be a predominant mechanism of action .

Comparison with Similar Compounds

Structural Analogues and Enantiomers

The following table summarizes key structural analogs and enantiomers of 3-phenylpyrrolidin-3-amine dihydrochloride, highlighting differences in substituents, molecular properties, and applications:

Key Observations:

- Enantiomers : The (R)- and (S)-pyrrolidin-3-amine dihydrochlorides (similarity score 1.00) are enantiomers, critical for chiral resolution in drug development .

- Substituent Effects :

- Fluorinated Derivatives (e.g., 3-(difluoromethyl)-): Fluorine atoms increase metabolic stability and lipophilicity, favoring blood-brain barrier penetration .

- Halogenated Aromatics (e.g., 2,6-dichlorobenzyl): Electron-withdrawing groups enhance binding to hydrophobic pockets in enzymes or receptors .

- Benzyl vs. Phenyl : The benzyl group in (3R)-1-benzylpyrrolidin-3-amine introduces a methylene spacer, altering conformational flexibility compared to the direct phenyl substitution in 3-phenylpyrrolidin-3-amine .

Solubility and Stability:

- Dihydrochloride salts generally exhibit higher solubility in polar solvents than free bases. For example, 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (light yellow solid) is stable under normal storage conditions but incompatible with strong oxidizers .

- Fluorinated analogs like 3-(difluoromethyl)pyrrolidin-3-amine dihydrochloride may display unique stability profiles due to the electronegativity of fluorine .

Toxicity and Handling:

- Many pyrrolidine derivatives (e.g., 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride) lack acute toxicity data, necessitating precautionary measures (gloves, eye protection) during handling .

Biological Activity

3-Phenylpyrrolidin-3-amine dihydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula: CHClN

- Molecular Weight: 245.14 g/mol

- Solubility: Soluble in water and organic solvents.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to act as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways, particularly those related to cancer proliferation and neurodegenerative diseases.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it induces apoptosis in cancer cells through the following mechanisms:

- Cell Cycle Arrest: The compound has been observed to halt the cell cycle at the G1/S phase, preventing cancer cells from proliferating.

- Apoptosis Induction: It promotes programmed cell death by activating caspases, which are crucial for the apoptotic process.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis via caspase activation |

| HeLa (Cervical) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 10.0 | Apoptosis and necrosis |

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. Studies suggest that it may help mitigate oxidative stress and reduce neuroinflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Studies

-

Case Study on Breast Cancer Treatment:

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 12.5 µM, with a notable increase in apoptosis markers such as cleaved PARP and activated caspases . -

Neuroprotective Study:

Another investigation focused on the compound's effects on neuronal cell lines exposed to oxidative stress. The findings demonstrated that treatment with this compound significantly reduced cell death and inflammation markers, suggesting a protective role against neurodegeneration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.